3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, a triazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Acetylation: The triazole compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiolane Ring Formation: The thiolane ring is formed through a cyclization reaction involving a suitable dithiol and a dihaloalkane under basic conditions.
Coupling Reaction: The acetylated triazole is coupled with the thiolane derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alcohols, amines, in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, amides.
Scientific Research Applications
3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, inhibiting their activity. The thiolane ring may interact with biological membranes, altering their properties. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-2-carboxylic acid
- 3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-4-carboxylic acid
- 3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-5-carboxylic acid
Uniqueness
3-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the specific position of the carboxylic acid group on the thiolane ring, which can influence its reactivity and binding properties. This positional difference can result in variations in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
3-[[2-(4-phenyltriazol-1-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(16-15(14(21)22)6-7-23-10-15)9-19-8-12(17-18-19)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNXXFARLZVXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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